Sodium ethoxide

Catalog No.
S610960
CAS No.
141-52-6
M.F
C2H5ONa
C2H5NaO
M. Wt
68.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ethoxide

CAS Number

141-52-6

Product Name

Sodium ethoxide

IUPAC Name

sodium;ethanolate

Molecular Formula

C2H5ONa
C2H5NaO

Molecular Weight

68.05 g/mol

InChI

InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1

InChI Key

QDRKDTQENPPHOJ-UHFFFAOYSA-N

SMILES

CC[O-].[Na+]

Solubility

SOL IN ABSOLUTE ALCOHOL

Synonyms

Ethanol Sodium Salt; Ethyl Alcohol Sodium Salt; Caustic Alcohol; Ethoxysodium; Sodium Ethanolate; Sodium Ethoxylate; Sodium Ethylate

Canonical SMILES

CC[O-].[Na+]

Isomeric SMILES

CC[O-].[Na+]

Sodium ethoxide is a chemical compound with the formula C₂H₅ONa, commonly represented as CH3CH2ONa+\text{CH}_3\text{CH}_2\text{O}^-\text{Na}^+. It appears as a white to yellowish powder or liquid and is highly soluble in polar solvents such as ethanol and methanol. Sodium ethoxide is known for its strong basicity, making it a potent nucleophile in various organic reactions. It is widely used in the pharmaceutical, agrochemical, and chemical industries due to its ability to facilitate the formation of carbon-carbon and carbon-oxygen bonds through condensation reactions, esterifications, and alkoxylation processes .

Sodium ethoxide is a strong base and can react violently with water or acids. It is flammable and can ignite upon contact with air or organic materials [].

  • Skin and Eye Contact: Causes severe irritation and burns [].
  • Inhalation: Can irritate the respiratory system [].
  • Ingestion: Highly toxic and can cause severe internal damage [].

Proper handling

Sodium ethoxide should be handled under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

Organic Synthesis:

  • Claisen condensation: This reaction combines two carboxylic acid derivatives (esters or ketones) to form a β-ketoester or β-diketone. Sodium ethoxide acts as a base, deprotonating one of the starting materials to initiate the reaction .
  • Stobbe condensation: This reaction involves an aldehyde or ketone and a diester, forming a β-unsaturated ester. Again, sodium ethoxide serves as a base, facilitating the deprotonation step .
  • Wolf-Kishner reduction: This method converts a carbonyl group (C=O) to a methylene group (CH₂). Sodium ethoxide plays a crucial role in deprotonating the α-carbon and forming a hydrazone intermediate .

Generation of Carbanions:

Sodium ethoxide is a powerful base capable of deprotonating certain organic molecules, generating carbanions (negatively charged carbon species). These carbanions act as nucleophiles (electron-donating species) in various organic reactions, enabling:

  • Alkylation: Carbanions can react with alkyl halides (R-X) to form new carbon-carbon bonds, creating new molecules .
  • Condensation reactions: Carbanions can participate in condensation reactions with various carbonyl compounds (aldehydes, ketones, esters) to form complex organic molecules .

Other Applications:

  • Williamson ether synthesis: This reaction involves the formation of ethers (R-O-R') from two alcohol molecules. Sodium ethoxide deprotonates one alcohol, generating an alkoxide that reacts with another alkyl halide to form the ether .
  • Deplasticizing agent: In specific research contexts, sodium ethoxide can be used to remove plasticizers from epoxy sections, potentially affecting the preservation of certain antigens during immunostaining procedures .

  • Condensation Reactions: It is a key player in Claisen condensation, where it deprotonates esters or carbonyl compounds to generate enolates that subsequently condense with other carbonyl compounds, forming β-keto esters or β-diketones .
  • Esterification: Sodium ethoxide reacts with carboxylic acids or acid chlorides and alcohols to produce esters and sodium salts. This reaction is crucial for synthesizing various organic compounds .
  • Alkoxylation: In alkoxylation reactions, sodium ethoxide introduces alkoxy groups onto organic molecules by reacting with alkyl halides or sulfonates .
  • Etherification: Sodium ethoxide can also facilitate etherification, where it reacts with alkyl halides to form ethers, which are significant in organic synthesis .

Sodium ethoxide can be synthesized through the following methods:

  • Reaction of Sodium with Ethanol: A common method involves adding metallic sodium to anhydrous ethanol. The reaction produces sodium ethoxide along with hydrogen gas:
    2CH3CH2OH+2Na2CH3CH2O+2Na++H22\text{CH}_3\text{CH}_2\text{OH}+2\text{Na}\rightarrow 2\text{CH}_3\text{CH}_2\text{O}^-+2\text{Na}^++\text{H}_2
    This reaction typically occurs under controlled conditions to prevent excess heat generation .
  • Industrial Production: In industrial settings, sodium ethoxide can be produced by dropping anhydrous ethanol into a reactor containing sodium at low temperatures (0-30 °C) under vacuum conditions. This method ensures high purity and yield of sodium ethoxide .

Sodium ethoxide has diverse applications across various fields:

  • Pharmaceutical Industry: It is utilized in the synthesis of drugs and pharmaceutical intermediates due to its ability to facilitate complex organic reactions .
  • Chemical Synthesis: Sodium ethoxide acts as a reagent in the production of fragrances, dyes, and fine chemicals .
  • Polymer Chemistry: It serves as an initiator or catalyst in polymerization reactions, contributing to the manufacture of plastics and resins .

Sodium ethoxide appears as a white to yellowish powder in its pure form, though commercial samples often exhibit yellow to brown coloration due to impurities. It readily dissolves in polar solvents, particularly alcohols like ethanol and methanol, but undergoes rapid hydrolysis upon exposure to water or moisture.

Physical Properties

The compound possesses distinctive physical characteristics that influence its handling and applications, as detailed in Table 1:

PropertyValue
Molecular FormulaC₂H₅ONa
Molecular Weight68.05 g/mol
AppearanceWhite to yellowish powder
Melting Point260-300°C
Boiling Point91°C (decomposes)
Density0.868 g/mL at 25°C
Bulk Density300 kg/m³
Vapor Density1.6 (vs air)
Vapor Pressure<0.1 mmHg (20°C)
Flash Point48°F (9°C)
pH13 (5g/L, H₂O, 20°C)

Table 1: Physical properties of sodium ethoxide

Preparation Methods

Laboratory preparation of sodium ethoxide typically involves the reaction of metallic sodium with absolute ethanol, generating hydrogen gas as a byproduct:

2 CH₃CH₂OH + 2 Na → 2 CH₃CH₂ONa + H₂

This exothermic reaction proceeds readily at room temperature, though cooling may be necessary during initial sodium addition to control the reaction rate. Industrial preparation follows similar principles but employs specialized equipment and conditions to ensure safety and efficiency.

Alternative preparation methods include:

  • Reaction of sodium hydroxide with anhydrous ethanol, though this approach often results in incomplete conversion
  • Precipitation of sodium ethoxide from ethanol solutions using acetone
  • Solvothermal synthesis under controlled temperature and pressure conditions for specialized applications

The crystal structure of sodium ethoxide consists of layers of alternating Na⁺ and O⁻ centers with disordered ethyl groups covering the top and bottom of each layer. This lamellar structure results from the back-to-back packing of ethyl layers.

Role of Ethoxide as Nucleophile

Sodium ethoxide (C₂H₅ONa) functions as a powerful nucleophile in bimolecular nucleophilic substitution reactions through its ethoxide anion (C₂H₅O⁻) [1]. The ethoxide ion possesses three lone pairs of electrons on the oxygen atom, enabling it to readily donate electron density to electrophilic carbon centers [2]. This nucleophilic character stems from the negative charge localized on the oxygen atom, which creates a high electron density region capable of attacking carbon atoms bearing leaving groups [3].

The nucleophilic strength of ethoxide ion is significantly enhanced compared to its conjugate acid, ethanol, due to the presence of the negative charge [4]. According to established nucleophilicity trends, the conjugate base is always a better nucleophile than its corresponding neutral molecule [4]. Ethoxide demonstrates moderate nucleophilicity when compared to other common nucleophiles, positioning itself between stronger nucleophiles like cyanide and weaker ones like water [5].

In the SN2 mechanism, ethoxide approaches the electrophilic carbon from the backside, opposite to the leaving group, resulting in a concerted bond-forming and bond-breaking process [1] [6]. This backside attack leads to inversion of configuration at the carbon center, a characteristic feature of bimolecular nucleophilic substitution [1]. The reaction follows second-order kinetics, with the rate depending on both the concentration of the alkyl halide substrate and the ethoxide nucleophile [7].

Steric and Electronic Influences on Reactivity

The reactivity of ethoxide in SN2 reactions is governed by both steric and electronic factors that influence the efficiency of nucleophilic attack [8]. Sterically, ethoxide is classified as a moderately hindered nucleophile due to the presence of the ethyl group, which creates some bulk around the reactive oxygen center [4]. This steric hindrance becomes increasingly important as the electrophilic carbon becomes more substituted [8].

Electronic factors play a crucial role in determining ethoxide reactivity [9]. The oxygen atom in ethoxide has a higher electron density compared to more resonance-stabilized anions like acetate [9]. This concentrated negative charge enhances the nucleophilic character but also makes ethoxide less stable and more reactive [3]. The inductive effect of the ethyl group provides modest electron donation to the oxygen center, slightly increasing the nucleophilicity compared to smaller alkoxides [4].

The reactivity order for alkyl halide substrates with ethoxide follows the typical SN2 pattern: methyl > primary > secondary >> tertiary [1]. Primary alkyl halides react fastest due to minimal steric hindrance around the electrophilic carbon [8]. Secondary alkyl halides show reduced reactivity due to increased steric crowding in the transition state [10]. Tertiary alkyl halides are essentially unreactive toward ethoxide in SN2 mechanisms due to severe steric hindrance that prevents backside attack [11].

Substrate TypeRelative ReactivitySteric Hindrance
MethylFastestMinimal
PrimaryFastLow
SecondaryModerateSignificant
TertiaryNo reactionSevere

Leaving Group Ability and Solvent Polarization

The efficiency of SN2 reactions with ethoxide is significantly influenced by the nature of the leaving group [5]. Good leaving groups are characterized by their ability to stabilize negative charge after departure, which correlates inversely with their basicity [12]. The halide leaving group trend follows: iodide > bromide > chloride > fluoride, with iodide being the best leaving group due to its large size and ability to distribute negative charge [5].

Solvent effects profoundly impact ethoxide nucleophilicity and reaction rates [8]. In polar protic solvents like ethanol and water, ethoxide undergoes extensive solvation through hydrogen bonding, which creates a "solvent cage" around the nucleophile [13]. This solvation significantly reduces nucleophilicity by making the lone pairs less available for bonding and effectively increasing the steric bulk of the nucleophile [14].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide dramatically enhance ethoxide nucleophilicity [8]. These solvents can solvate the sodium cation without hydrogen bonding to the ethoxide anion, leaving the nucleophile "naked" and highly reactive [13]. The rate enhancement in polar aprotic solvents can be several orders of magnitude compared to protic solvents [8].

Solvent polarization affects the transition state stability in SN2 reactions with ethoxide [15]. In polar solvents, the starting materials (charged nucleophile and neutral substrate) are better solvated than the transition state where charge is more diffusely distributed [15]. This differential solvation can slightly reduce reaction rates as solvent polarity increases, though the effect is generally modest for SN2 mechanisms [15].

Competitive Elimination vs. Substitution Pathways

Ethoxide presents a unique challenge in organic synthesis due to its dual nature as both a nucleophile and a base, leading to competition between substitution and elimination pathways [16]. The basicity of ethoxide (pKa of ethanol ≈ 16) makes it capable of abstracting protons from β-carbons in alkyl halides, initiating E2 elimination reactions [17].

With primary alkyl halides, ethoxide typically favors SN2 substitution over E2 elimination due to the unhindered nature of the electrophilic carbon and the relatively weak basicity compared to more hindered bases [18]. However, secondary alkyl halides present a competitive situation where both SN2 and E2 pathways are viable [13]. The reaction conditions, particularly temperature and solvent choice, become critical in determining the major pathway [13].

The substrate structure significantly influences the substitution versus elimination outcome [19]. Increased branching at the β-carbon position favors elimination by stabilizing the resulting alkene through hyperconjugation [20]. Additionally, the presence of electron-withdrawing groups near the reaction center can influence the preference for substitution or elimination [19].

Substrate TypePrimary PathwaySecondary PathwayConditions Favoring Elimination
PrimarySN2E2 (minor)High temperature, bulky substrate
SecondaryE2/SN2 competition-Protic solvents, elevated temperature
TertiaryE2 only-All conditions

Temperature effects play a crucial role in the competition between substitution and elimination [16]. Elimination reactions have higher activation energies but also greater entropy gains, making them increasingly favored at elevated temperatures [21]. At room temperature, secondary alkyl halides with ethoxide may show predominantly substitution, while higher temperatures shift the equilibrium toward elimination products [13].

Physical Description

Liquid
WHITE-TO-YELLOW POWDER.

Color/Form

WHITE OR YELLOWISH POWDER
WHITE POWDER SOMETIMES HAVING BROWNISH TINGE

UNII

1I9504387J

GHS Hazard Statements

Aggregated GHS information provided by 433 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (35.1%): Flammable solid [Danger Flammable solids];
H251 (99.77%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

141-52-6

Wikipedia

Sodium ethoxide

Methods of Manufacturing

BY CAREFULLY ADDING SMALL AMT OF SODIUM TO ABSOLUTE ALC KEPT @ TEMP OF 10 °C, HEATING CAREFULLY TO 37.7 °C, AGAIN CAREFULLY ADDING SODIUM, COOLING TO 10 °C, & ADDING SAME QUANTITY OF ABSOLUTE ALC AS WAS USED ORIGINALLY.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pharmaceutical and medicine manufacturing
Rubber product manufacturing
Ethanol, sodium salt (1:1): ACTIVE
AN ADDITIVE IN SOLID HAIR STRAIGHTENING COMPD.

Analytic Laboratory Methods

SODIUM ETHYLATE DETERMINED BY TITRATION.

Stability Shelf Life

DECOMP ON EXPOSURE TO AIR & BECOMES DARKER ON KEEPING

Dates

Modify: 2023-08-15

Explore Compound Types